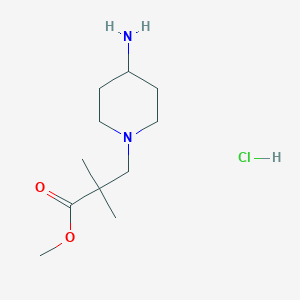
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride
説明
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O2 and its molecular weight is 250.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(4-Aminopiperidin-1-yl)-2,2-dimethylpropionic acid methyl ester hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.
Chemical Structure and Properties
The compound features a piperidine ring, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 250.76 g/mol. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂ClN₂O₂ |
| Molecular Weight | 250.76 g/mol |
| Chemical Class | Piperidine derivative |
| Solubility | High (in aqueous solutions) |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. It is believed to modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid), which plays a crucial role in inhibitory neurotransmission.
Key Mechanisms:
- GABA Modulation : The compound may influence GABAergic signaling by acting as an inhibitor of GABA binding, thereby affecting synaptic transmission and neuronal excitability .
- Receptor Interaction : It may bind to various receptors, modulating their activity and leading to therapeutic effects in conditions such as anxiety and depression.
Pharmacological Effects
Research has demonstrated several pharmacological effects associated with this compound:
- Anti-aggressive Effects : In animal models, it has shown potential in reducing aggressive behavior, suggesting possible applications in behavioral disorders .
- Neuroprotective Properties : The compound has been observed to mitigate convulsions induced by other agents, indicating neuroprotective effects that could be beneficial in epilepsy treatment .
Toxicological Profile
The LD50 (lethal dose for 50% of the population) values indicate a moderate toxicity profile:
- LD50 in Mice : 1300 mg/kg
- LD50 in Rats : 950 mg/kg
These values suggest that while the compound has therapeutic potential, careful consideration of dosage is essential during development.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 4-aminomethylpiperidine with 2,2-dimethylpropionic acid methyl ester. Various synthetic routes have been explored to optimize yield and purity for pharmaceutical applications.
Comparative Studies
Research comparing this compound with similar piperidine derivatives highlights its unique biological activity profile:
| Compound Name | Unique Aspects |
|---|---|
| Methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate | Similar structure; different pharmacological properties |
| 4-Aminobutyric Acid Methyl Ester | Known for strong GABAergic activity |
| 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Exhibits HDAC inhibition properties |
Clinical Implications
The potential therapeutic applications of this compound are being explored in various areas:
- Neurology : As a candidate for treating anxiety disorders and epilepsy.
- Psychiatry : Investigated for its effects on mood regulation and aggression control.
特性
IUPAC Name |
methyl 3-(4-aminopiperidin-1-yl)-2,2-dimethylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,10(14)15-3)8-13-6-4-9(12)5-7-13;/h9H,4-8,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPMBWVVBLFUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCC(CC1)N)C(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















